2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O2S/c20-14-8-4-5-9-15(14)22-16(26)12-25-19(27)24-11-10-21-18(17(24)23-25)28-13-6-2-1-3-7-13/h4-5,8-11,13H,1-3,6-7,12H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVGWCCTWUVGLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-fluorophenyl)acetamide is a member of the triazolopyrazine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The chemical structure of the compound includes a triazolo[4,3-a]pyrazin core substituted with a cyclohexylsulfanyl group and a fluorophenyl acetamide moiety. The synthesis typically involves multi-step organic reactions that include oxidative cyclization methods using α-keto acids and 2-hydrazinopyridines as starting materials.
Key Characteristics
| Property | Details |
|---|---|
| IUPAC Name | 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-fluorophenyl)acetamide |
| Molecular Formula | C22H25N5O2S |
| CAS Number | Not specified in the sources |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of triazolo[4,3-a]pyrazine derivatives. For instance, certain derivatives have demonstrated moderate to significant antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains. Specifically, compounds within this class have shown minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .
The proposed mechanism of action for these compounds involves their interaction with specific enzymes or receptors. For example:
- Enzyme Inhibition : The compound may inhibit enzymes such as 11β-hydroxysteroid dehydrogenase and P38 α mitogen-activated protein kinase by binding to their active sites. This prevents substrate access and subsequently reduces enzyme activity.
- Antibacterial Mechanism : Triazolo[4,3-a]pyrazines may disrupt bacterial cell membranes or inhibit crucial bacterial enzymes like DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription .
Case Studies and Research Findings
- Antibacterial Activity : A study evaluated various triazolo[4,3-a]pyrazine derivatives for their antibacterial efficacy. Among them, one derivative exhibited an MIC of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli, indicating its potential as a lead compound in antibiotic development .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that compounds with long alkyl chains displayed enhanced antibacterial activity compared to those with aromatic groups. Electron-donating substituents at specific positions were found to favorably influence activity by enhancing lipophilicity and cell permeability .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Triazolopyrazine Core
The substituent at position 8 significantly influences physicochemical and binding properties:
*Estimated using fragment-based methods due to lack of experimental data.
- Cyclohexylsulfanyl vs.
- Fluorophenyl vs. Methoxybenzyl Acetamide : The 2-fluorophenyl group (target) introduces meta-directing electronic effects, while the 4-methoxybenzyl group () offers para-substitution for π-π stacking .
Pharmacological Implications
- Anti-Exudative Activity: highlights acetamide derivatives (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) with anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium . The target compound’s fluorophenyl group may enhance COX-2 selectivity, though experimental validation is needed.
- Kinase Inhibition : Triazolopyrazine analogs (e.g., ) are reported to target kinases via the acetamide side chain’s hydrogen-bonding capacity .
Molecular Properties
- Solubility: The cyclohexylsulfanyl group likely reduces aqueous solubility compared to polar substituents (e.g., amino in ).
- Synthetic Routes :
Analytical Characterization
- NMR Spectroscopy : demonstrates that substituents in regions A (positions 39–44) and B (29–36) of similar compounds induce distinct chemical shifts, aiding structural elucidation .
- LCMS/MS Dereplication : Molecular networking () could differentiate the target compound from analogs via fragmentation patterns (e.g., cyclohexylsulfanyl vs. benzylsulfanyl) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-fluorophenyl)acetamide?
- Methodology : The compound’s synthesis likely involves multi-step heterocyclic chemistry. A plausible route includes:
Core scaffold formation : Condensation of pyrazine derivatives with triazole precursors under reflux in anhydrous solvents (e.g., DMF or THF) .
Sulfanyl group introduction : Thiol-ene "click" chemistry or nucleophilic substitution with cyclohexylthiol under basic conditions (e.g., K₂CO₃) .
Acetamide coupling : Reacting the intermediate with 2-fluoroaniline via carbodiimide-mediated (EDC/HOBt) amidation .
- Key considerations : Monitor reaction progress via TLC/HPLC and optimize pH/temperature to suppress side reactions (e.g., hydrolysis of the triazolopyrazine core).
Q. How is the structural integrity of this compound validated?
- Methodology : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclohexylsulfanyl and fluorophenyl groups) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]⁺ ~490–500 Da).
- X-ray crystallography : For unambiguous confirmation of the triazolopyrazine core and spatial arrangement of substituents .
Q. What preliminary biological assays are recommended to assess its activity?
- Methodology : Screen for target engagement using:
- Enzyme inhibition assays : If targeting kinases or oxidoreductases, use fluorescence-based or colorimetric kits (e.g., ADP-Glo™ for kinases).
- Cellular viability assays : Test against cancer/immortalized cell lines (MTT/XTT) to evaluate cytotoxicity .
- Anti-inflammatory potential : Measure inhibition of TNF-α/IL-6 in LPS-stimulated macrophages, given structural analogs show anti-exudative activity .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Methodology :
- Process engineering : Use flow chemistry to enhance mixing and heat transfer during exothermic steps (e.g., triazole ring closure) .
- Catalyst screening : Test Pd/Cu catalysts for Suzuki-Miyaura coupling (if applicable) to reduce byproducts .
- Solvent selection : Replace polar aprotic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve sustainability .
Q. How to resolve contradictory solubility data between computational predictions and experimental results?
- Methodology :
Re-evaluate computational models : Use COSMO-RS or MD simulations with updated force fields to account for hydrogen bonding with the fluorophenyl group .
Experimental validation : Perform shake-flask solubility tests in buffered solutions (pH 1.2–7.4) and compare with HPLC-derived logP values .
Crystallinity analysis : DSC/TGA to identify polymorphic forms affecting solubility .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
- Methodology :
- Analog synthesis : Modify the cyclohexylsulfanyl group (e.g., replace with arylthiols) and fluorophenyl moiety (e.g., chloro/methoxy variants) .
- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate substituent electronic effects (Hammett σ) with biological activity .
- Proteomics : Identify binding partners via affinity chromatography coupled with LC-MS/MS .
Q. How to address discrepancies in reported biological activity across cell lines?
- Methodology :
- Cell line profiling : Validate receptor expression (e.g., EGFR, COX-2) via qPCR/Western blot to ensure target relevance .
- Metabolic stability testing : Incubate with liver microsomes to assess if cytochrome P450-mediated degradation varies between models .
- Microenvironment modulation : Test under hypoxic vs. normoxic conditions to evaluate activity dependence on oxygen levels .
Data Contradiction & Validation
Q. How to reconcile conflicting cytotoxicity data in primary vs. cancer cells?
- Methodology :
- Selectivity index (SI) calculation : Compare IC₅₀ values in primary fibroblasts vs. cancer cells; SI >10 suggests therapeutic potential .
- Apoptosis assays : Use Annexin V/PI staining to determine if cell death mechanisms differ between cell types .
- Transcriptomics : RNA-seq to identify differential pathway activation (e.g., p53 in primary cells vs. oncogenic drivers in cancer) .
Q. What advanced analytical techniques confirm the compound’s stability under physiological conditions?
- Methodology :
- Forced degradation studies : Expose to UV light, heat (40–60°C), and hydrolytic conditions (acid/base), then analyze via UPLC-PDA .
- Plasma stability assay : Incubate with human plasma (37°C) and quantify intact compound over 24 hours using LC-MS .
- Reactive metabolite screening : Trapping assays with glutathione to detect thiol-reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
